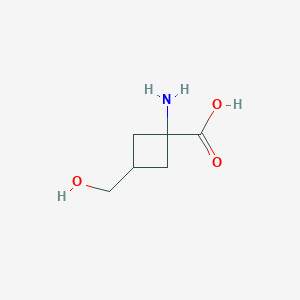

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBHRLIPUAWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a non-proteinogenic amino acid, presents a unique structural scaffold that is of increasing interest in medicinal chemistry and drug development. Its constrained cyclobutane ring and the presence of both amino and hydroxyl functionalities offer opportunities for the design of novel therapeutic agents with specific conformational requirements. This technical guide provides a comprehensive overview of the known physicochemical properties of its cis and trans isomers, detailed synthetic protocols, predicted spectroscopic characteristics, and a discussion of its potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources and distinguishes between experimental and calculated values.

Table 1: General and Physicochemical Properties

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₆H₁₁NO₃[1] | C₆H₁₁NO₃[2] |

| Molecular Weight | 145.16 g/mol [3][4] | 145.16 g/mol [2] |

| Appearance | White solid (predicted) | White crystalline powder[5] |

| Melting Point | Not available | ~175-178 °C[5] |

| Boiling Point | 326.2 ± 17.0 °C at 760 mmHg (Calculated)[6] | Not available |

| Density | 1.3 ± 0.1 g/cm³ (Calculated)[6] | Not available |

| pKa | 2.26 ± 0.40 (Predicted) | Not available |

| Solubility | Soluble in water | Fairly soluble in warm aqueous sodium hydroxide; limited solubility in organic solvents[5] |

| Flash Point | 151.1 ± 20.9 °C (Calculated)[6] | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Figure 1: Proposed synthetic workflow for this compound.

Detailed Methodologies

Step 1: [2+2] Photocatalytic Cycloaddition A photocatalytic [2+2] cycloaddition of a suitable dehydroamino acid with a styrene-type olefin can be employed to form the cyclobutane ring.[8]

-

A solution of the dehydroamino acid and the olefin in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.

-

A catalytic amount of an iridium-based photocatalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, is added.[8]

-

The reaction mixture is degassed and then irradiated with visible light at room temperature for several hours until completion, monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclobutane precursor.

Step 2: Functional Group Interconversion The resulting cyclobutane precursor undergoes a series of reactions to introduce the hydroxymethyl group. This may involve reduction of an ester or carboxylic acid group followed by protection and subsequent deprotection steps.

Step 3: Deprotection and Isomer Separation

-

The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

-

The resulting mixture of cis and trans isomers of this compound is then purified and separated using chromatographic techniques such as ion-exchange chromatography or HPLC to yield the pure isomers.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are currently available in the public domain. However, the expected spectroscopic features can be predicted based on its chemical structure and data from similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring, the hydroxymethyl group, and the amino and carboxylic acid groups.

Table 2: Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad singlet |

| -NH₂ | 1.0 - 4.0 | Broad singlet |

| -CH(OH)- | 3.5 - 4.5 | Multiplet |

| -CH₂OH | 3.5 - 4.0 | Multiplet |

| Cyclobutane ring protons | 1.5 - 3.0 | Multiplets |

13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the amino group, the carbon with the hydroxymethyl group, and the other ring carbons.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| C-NH₂ | 50 - 60 |

| C-CH₂OH | 60 - 70 |

| -CH₂OH | 60 - 70 |

| Other cyclobutane ring carbons | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

O-H bend (alcohol): A band in the region of 1350-1450 cm⁻¹.

-

C-N stretch (amine): A band in the region of 1000-1250 cm⁻¹.

-

C-O stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight (145.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and parts of the cyclobutane ring.

Biological Activity and Signaling Pathways

As a non-proteinogenic amino acid, this compound is not incorporated into proteins but can act as a modulator of various biological processes. Unnatural amino acids are increasingly utilized in drug discovery to enhance the properties of peptide-based drugs.[9]

Role as a Building Block in Drug Discovery

This compound serves as a valuable building block for the synthesis of novel pharmaceuticals.[10] The constrained cyclobutane scaffold can be used to create peptidomimetics with improved stability and receptor selectivity.[11] Its derivatives have been explored as metabotropic glutamate receptor modulators.[5]

Interaction with Amino Acid Transporters

A fluorinated analog, trans-1-amino-3-fluoro[1-¹⁴C]cyclobutanecarboxylic acid (anti-[¹⁴C]FACBC), has been shown to be a substrate for amino acid transporters (AATs), particularly the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[12] These transporters are often upregulated in cancer cells to meet their high metabolic demands. The uptake of anti-[¹⁴C]FACBC in prostate cancer cells was found to be mediated by these transporters.[12] This suggests that this compound may also interact with these transporters.

Hypothesized Signaling Pathway

Figure 2: Hypothesized signaling pathway involving amino acid transporters.

The proposed mechanism involves the uptake of this compound into cells via amino acid transporters like LAT1 and ASCT2. This influx can contribute to the intracellular amino acid pool, which is sensed by pathways such as the mTORC1 signaling cascade.[13] Activation of mTORC1 is a key regulator of cell growth, proliferation, and metabolism. By potentially competing with natural amino acids for transport, this synthetic amino acid could modulate these downstream cellular processes, a mechanism of interest in cancer therapeutics.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this molecule is still emerging, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological roles. Further research is warranted to fully elucidate its experimental properties and explore its therapeutic potential, particularly in the context of modulating amino acid transport and signaling in disease states.

References

- 1. This compound | C6H11NO3 | CID 360046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 109794-96-9|cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. CAS # 116823-32-6, cis-1-Amino-3-(Hydroxymethyl)Cyclobutanecarboxylic Acid: more information. [chemblink.com]

- 5. trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid; CAS No.: 116823-32-6 [chemshuttle.com]

- 6. CAS # 116823-32-6, cis-1-Amino-3-(Hydroxymethyl)Cyclobutanecarboxylic Acid: more information. [ww.chemblink.com]

- 7. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

The Rising Impact of Cyclobutane-Containing Amino Acids on Peptide Bioactivity: An In-depth Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery and peptide science, the quest for novel molecular scaffolds that enhance therapeutic efficacy is paramount. This technical guide delves into the burgeoning field of cyclobutane-containing amino acids (CBAAs), exploring their profound impact on the biological activity of peptides. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, conformational effects, and therapeutic applications of these unique peptidomimetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key biological pathways.

The incorporation of CBAAs into peptide backbones imparts significant conformational constraints, a strategy that has proven highly effective in modulating their biological properties. These rigid structures can enhance receptor binding affinity and selectivity, improve resistance to enzymatic degradation, and optimize pharmacokinetic profiles. This guide will explore these benefits through specific examples, presenting a compelling case for the expanded use of CBAAs in the design of next-generation peptide therapeutics.

Quantitative Analysis of Bioactive Cyclobutane-Containing Peptides

The introduction of cyclobutane rings into peptide structures has yielded compounds with potent and diverse biological activities. The following tables summarize quantitative data for representative examples, highlighting their efficacy in various therapeutic areas.

| Peptide/Peptidomimetic | Target | Biological Activity Metric | Value | Reference |

| Stapled Peptide SEK1-12-1 (E7-E7 combination) | SARS-CoV-2 Spike Protein | IC50 (Live Virus Assay) | 19.3 µM | [1][2] |

| Stapled Peptide SEK1-12-2 (E7-Z7 combination) | SARS-CoV-2 Spike Protein | IC50 (Live Virus Assay) | 31.5 µM | [1][2] |

| Stapled Peptide SEK1-12-3 (Z7-Z7 combination) | SARS-CoV-2 Spike Protein | IC50 (Live Virus Assay) | 45.2 µM | [1][2] |

| Stapled Peptide SEK1-12-4 (Z7-E7 combination) | SARS-CoV-2 Spike Protein | IC50 (Live Virus Assay) | 28.7 µM | [1][2] |

| Dodecameric β,γ-Peptide (11) | Leishmania parasites | Microbicidal Activity | Substantial at 50 µM | [3] |

| Decameric β,γ-Peptide (10) | Leishmania parasites | Microbicidal Activity | Substantial at 50 µM | [3] |

| Octameric β,γ-Peptide (9) | Leishmania parasites | Microbicidal Activity | Less than 10-mer and 12-mer at 50 µM | [3] |

Table 1: Antiviral and Antiprotozoal Activity of Cyclobutane-Containing Peptides. This table showcases the inhibitory concentrations of stapled peptides against SARS-CoV-2 and the microbicidal activity of β,γ-peptides against Leishmania parasites.

Experimental Protocols

To ensure the reproducibility and further exploration of the research cited, this section provides detailed methodologies for key experiments.

Protocol 1: SARS-CoV-2 Pseudovirus Neutralization Assay

This protocol is adapted for the evaluation of peptide inhibitors of SARS-CoV-2 entry.

1. Cell Culture and Pseudovirus Production:

-

Maintain HEK293T cells and HEK293T-hACE2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To produce SARS-CoV-2 pseudovirus, co-transfect HEK293T cells with a plasmid encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing luciferase, and a packaging plasmid using a suitable transfection reagent.

-

Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.

2. Neutralization Assay:

-

Seed HEK293T-hACE2 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

On the day of the assay, prepare serial dilutions of the cyclobutane-containing peptides in DMEM.

-

Incubate the diluted peptides with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C in a 5% CO2 incubator.

-

After incubation, add the peptide-virus mixture to the pre-seeded HEK293T-hACE2 cells.

-

Incubate the plates for 48-72 hours.

-

Measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.

Protocol 2: MTT Assay for Cytotoxicity in HeLa Cells

This protocol is used to assess the viability of HeLa cells following treatment with cyclobutane-containing peptides.

1. Cell Culture:

-

Culture HeLa cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

2. MTT Assay:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of the cyclobutane-containing peptides in fresh cell culture medium.

-

Replace the old medium with the medium containing the peptides and incubate for 24-48 hours.

-

After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 3: Leishmanicidal Activity Assay

This protocol is designed to determine the efficacy of peptides against Leishmania parasites.

1. Parasite Culture:

-

Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and antibiotics at 26°C.

2. Leishmanicidal Assay:

-

Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 2 x 10^6 parasites/mL in fresh medium.

-

Add the cyclobutane-containing peptides at the desired concentrations to the parasite suspension in a 96-well plate.

-

Incubate the plate at 26°C for 24-48 hours.

-

Assess parasite viability by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer after staining with a vital dye like trypan blue.

Signaling Pathways and Experimental Workflows

The constrained nature of cyclobutane-containing amino acids can lead to highly specific interactions with biological targets, such as G protein-coupled receptors (GPCRs). Modulation of GPCR signaling is a cornerstone of modern pharmacology.

GPCR Signaling Cascade

The following diagram illustrates a canonical GPCR signaling pathway involving the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). Peptides containing CBAAs can be designed to selectively activate or inhibit this pathway.

Caption: GPCR signaling cascade initiated by a cyclobutane peptide ligand.

Experimental Workflow for cAMP Assay

To quantify the effect of a cyclobutane-containing peptide on GPCR-mediated cAMP production, a competitive immunoassay or a reporter-based assay can be employed. The following workflow outlines the key steps.

Caption: Workflow for determining peptide-induced cAMP modulation.

Conclusion

The strategic incorporation of cyclobutane-containing amino acids represents a powerful tool in peptidomimetic design. The conformational rigidity imparted by the cyclobutane ring can lead to significant improvements in biological activity, stability, and selectivity. The quantitative data and detailed protocols presented in this guide underscore the tangible benefits of this approach in developing novel therapeutics for a range of diseases, from viral infections to parasitic diseases. As our understanding of the structure-activity relationships of these unique molecules continues to grow, so too will their impact on the future of medicine.

References

The Ascendant Trajectory of Cyclobutane Amino Acids: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained non-natural amino acids into peptides and small molecules represents a paramount strategy in modern drug discovery. Among these, cyclobutane amino acid derivatives have emerged as a compelling class of building blocks, offering a unique blend of structural rigidity and synthetic accessibility. Their constrained four-membered ring system imparts predictable conformational preferences upon peptide backbones, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. This technical guide provides an in-depth exploration of the discovery and synthesis of novel cyclobutane amino acid derivatives, complete with detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological pathways.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the cyclobutane core in amino acid scaffolds can be achieved through a variety of synthetic approaches, each with its own advantages in terms of stereocontrol and functional group tolerance. Key methodologies include [2+2] cycloadditions, photocatalytic methods, and multi-step sequences from readily available starting materials.

Photocatalytic [2+2] Cycloaddition of Dehydroamino Acids

A particularly elegant and efficient method for the synthesis of cyclobutane α-amino acids is the visible-light-mediated [2+2] cycloaddition of dehydroamino acids with styrenic olefins.[1][2][3][4] This approach offers mild reaction conditions and a high degree of functional group tolerance.

Experimental Protocol: Synthesis of Methyl 2-acetamido-4-phenylcyclobutane-1-carboxylate

-

Materials: Methyl 2-acetamidoacrylate, styrene, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst), acetonitrile (anhydrous), and a blue LED light source (450 nm).

-

Procedure:

-

In a nitrogen-filled glovebox, a solution of methyl 2-acetamidoacrylate (1.0 equiv), styrene (1.5 equiv), and the iridium photocatalyst (1-2 mol%) in anhydrous acetonitrile is prepared in a sealed vial.

-

The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired cyclobutane amino acid derivative.

-

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (ACBC)

1-Aminocyclobutane-1-carboxylic acid is a foundational building block for many cyclobutane-containing peptidomimetics. Its synthesis can be accomplished through various routes, including the Hofmann rearrangement of cyclobutane-1,1-dicarboxamide.

Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

-

Materials: Cyclobutane-1,1-dicarboxylic acid, urea, thionyl chloride, bromine, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Cyclobutane-1,1-dicarboxylic acid is converted to cyclobutane-1,1-dicarboxamide by treatment with urea or via the diacyl chloride.

-

The resulting dicarboxamide is subjected to a Hofmann rearrangement using an aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

-

The reaction mixture is heated, and upon cooling, the product crystallizes.

-

The crude 1-aminocyclobutane-1-carboxylic acid is isolated by filtration and can be further purified by recrystallization from a water/ethanol mixture.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various cyclobutane amino acid derivatives.

Table 1: Synthesis of Cyclobutane α-Amino Acid Derivatives via Photocatalytic [2+2] Cycloaddition [1][4]

| Dehydroamino Acid Derivative | Styrene Derivative | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Methyl 2-acetamidoacrylate | Styrene | 85 | 4:1 |

| N-Boc-dehydroalanine methyl ester | 4-Methoxystyrene | 78 | 5:1 |

| N-Cbz-dehydroalanine methyl ester | 4-Chlorostyrene | 72 | 3:1 |

Table 2: Biological Activity of Cyclobutane-Containing Peptidomimetics

| Compound ID | Target | Biological Activity | IC50/EC50/MIC | Reference |

| CYT387 | JAK1/JAK2 | Inhibition of kinase activity | 11 nM (JAK1), 18 nM (JAK2) | [5] |

| RORγt Inverse Agonist 2 | RORγt | Inverse agonist activity | 119 nM | [6] |

| [DipR]5 | S. pneumoniae | Antimicrobial activity | 0.39-0.78 µM | [7] |

| TG101209 | JAK2 | Inhibition of cell proliferation | 7.23 µM (Ramos cells) | [8] |

| RORγt Agonist 1 | RORγt | Agonist activity | 3.7 µM | [9] |

Signaling Pathways and Experimental Workflows

The biological effects of cyclobutane amino acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[10] Several small molecule inhibitors targeting JAKs have been developed, some of which incorporate cyclobutane moieties to enhance potency and selectivity.

Caption: The JAK-STAT signaling pathway and the point of intervention for cyclobutane-based inhibitors.

RORγt Signaling Pathway

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in autoimmune diseases.[11] The development of inverse agonists for RORγt is a promising therapeutic strategy, and cyclobutane-containing molecules have shown potential in this area.

Caption: The RORγt signaling pathway and the mechanism of action for cyclobutane-based inverse agonists.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of cyclobutane amino acids into peptides is typically achieved using solid-phase peptide synthesis (SPPS). The following diagram outlines the general workflow.[12][13]

Caption: A generalized workflow for the incorporation of cyclobutane amino acids into peptides via SPPS.

Conclusion

The discovery and synthesis of novel cyclobutane amino acid derivatives represent a vibrant and impactful area of research in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclobutane ring offer a powerful tool for modulating the pharmacological properties of peptides and small molecules. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of these valuable building blocks. As our understanding of the interplay between molecular conformation and biological activity deepens, cyclobutane amino acid derivatives are poised to play an increasingly significant role in the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. The JAK2 inhibitor TG101209 exhibits anti-tumor and chemotherapeutic sensitizing effects on Burkitt lymphoma cells by inhibiting the JAK2/STAT3/c-MYB signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

An In-depth Technical Guide on the Structure and Conformation of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a substituted cyclobutane amino acid of interest in medicinal chemistry and drug development due to its constrained cyclic structure. This document provides a comprehensive overview of the structural and conformational properties of this molecule. It delves into the stereochemical diversity, conformational landscape of the cyclobutane ring, and the influence of its substituents on its three-dimensional structure. This guide synthesizes theoretical knowledge with experimental approaches for the characterization of such molecules, providing researchers with a foundational understanding for its application in peptidomimetics and drug design.

Introduction

Cyclic amino acids are valuable building blocks in medicinal chemistry as they can impart conformational rigidity to peptides and other bioactive molecules, often leading to enhanced potency, selectivity, and metabolic stability. The cyclobutane ring, in particular, offers a unique conformational landscape, distinct from more flexible acyclic systems or other cycloalkanes. This compound incorporates both an amino acid functionality and a hydroxymethyl substituent on a cyclobutane scaffold, presenting opportunities for diverse chemical modifications and biological interactions. Understanding the inherent conformational preferences of this molecule is crucial for the rational design of novel therapeutics.

Chemical Structure and Stereoisomerism

This compound (C₆H₁₁NO₃) possesses two stereocenters, at the C1 and C3 positions of the cyclobutane ring.[1] This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the amino and hydroxymethyl groups on the same face of the ring, while the trans isomer has them on opposite faces.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| PubChem CID | 360046 |

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar. A planar conformation would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and severe torsional strain from eclipsing C-H bonds. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process, and the ring can rapidly invert between two equivalent puckered conformations through a planar transition state. The energy barrier for this ring inversion is generally low, typically around 1.5 kcal/mol.

In substituted cyclobutanes, the substituents play a critical role in dictating the preferred conformation. The substituents will preferentially occupy positions that minimize steric interactions. In the puckered conformation of cyclobutane, the substituent positions can be described as axial-like and equatorial-like. As with cyclohexanes, bulky substituents favor the more spacious equatorial-like positions. For this compound, the conformational equilibrium will be influenced by the relative stereochemistry (cis or trans) of the amino, carboxylic acid, and hydroxymethyl groups.

A comprehensive conformational analysis of substituted cyclobutane-α-amino acid derivatives has been conducted using a combination of X-ray diffraction, NMR spectroscopy, and computational methods.[3][4][5] These studies reveal that substituents on the cyclobutane ring modulate the conformational preference of the ring puckering.[3][4][5] For instance, in trans-1,3-disubstituted cyclobutanes, a conformation where both substituents occupy equatorial-like positions is generally favored. In contrast, for cis-1,3-disubstituted cyclobutanes, one substituent must adopt an axial-like position, leading to a different conformational preference.

Experimental and Computational Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and conformation of this compound.

X-ray Crystallography

Table 2: Expected Bond Lengths and Angles from X-ray Crystallography of Similar Cyclobutane Derivatives

| Parameter | Expected Value Range |

| C-C (ring) bond length | 1.54 - 1.56 Å |

| C-C-C (ring) bond angle | 88 - 92° |

| C-N bond length | 1.47 - 1.50 Å |

| C-C (carboxyl) bond length | 1.50 - 1.53 Å |

| C=O bond length | 1.24 - 1.26 Å |

| C-O bond length | 1.28 - 1.31 Å |

| Puckering angle | 10 - 30° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide valuable structural information.

-

¹H NMR: The chemical shifts of the cyclobutane ring protons are typically found in the range of 1.5-3.0 ppm. The coupling constants (J-values) between adjacent protons are particularly informative about the dihedral angles and thus the ring puckering.

-

¹³C NMR: The chemical shifts of the cyclobutane carbons would appear in the aliphatic region of the spectrum. The carbonyl carbon of the carboxylic acid is expected to resonate at a much lower field (170-185 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Carboxylic acid (-COOH) | 10 - 13 (broad singlet) |

| ¹H | Amine (-NH₂) | 1 - 5 (broad) |

| ¹H | Methylene (-CH₂OH) | 3.5 - 4.0 |

| ¹H | Cyclobutane ring (-CH-) | 2.0 - 3.0 |

| ¹H | Cyclobutane ring (-CH₂-) | 1.5 - 2.5 |

| ¹³C | Carboxylic acid (-COOH) | 170 - 185 |

| ¹³C | Methylene (-CH₂OH) | 60 - 70 |

| ¹³C | Quaternary carbon (C-NH₂) | 50 - 65 |

| ¹³C | Cyclobutane ring (-CH-) | 30 - 45 |

| ¹³C | Cyclobutane ring (-CH₂-) | 20 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups in the molecule.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H (Amine) | 3300 - 3500 | Medium, may be broad |

| C-H (sp³) | 2850 - 3000 | Strong |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C-N | 1020 - 1250 | Medium |

| C-O | 1000 - 1300 | Strong |

Computational Modeling

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational landscape of this compound. These methods can be used to:

-

Calculate the relative energies of different conformers (cis vs. trans, and different puckered states).

-

Predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Simulate NMR and IR spectra to aid in the interpretation of experimental data.

Experimental Protocols

General Synthetic Strategy

The synthesis of 1-amino-3-substituted-cyclobutane-1-carboxylic acids is a multi-step process that often starts from a commercially available cyclobutane derivative, such as cyclobutanone or a cyclobutene precursor. A plausible synthetic route could involve the Strecker synthesis or the Bucherer-Bergs reaction on a suitably protected 3-(hydroxymethyl)cyclobutanone.

Detailed Method for a Plausible Synthesis:

-

Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)cyclobutanone would first be protected, for example, as a silyl ether (e.g., using TBDMSCl) or a benzyl ether, to prevent it from interfering with subsequent reactions.

-

Formation of the Aminonitrile (Strecker Synthesis): The protected ketone is treated with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

-

Hydrolysis of the Nitrile: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Deprotection: The protecting group on the hydroxyl function is removed to afford the final product, this compound.

-

Stereoisomer Separation: The resulting mixture of cis and trans diastereomers would then need to be separated, typically by chromatography (e.g., column chromatography or HPLC).

Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a substituted cyclobutane amino acid.

Conclusion

This compound represents a structurally intriguing and synthetically accessible building block for drug discovery. Its conformational behavior is dominated by the puckering of the cyclobutane ring, which is in turn influenced by the stereochemical arrangement of its functional groups. A thorough characterization of its structure and conformational dynamics, achieved through a synergistic application of experimental techniques and computational modeling, is paramount for harnessing its full potential in the design of novel, conformationally constrained therapeutic agents. This guide provides the foundational knowledge and methodological framework to aid researchers in this endeavor.

References

Spectroscopic and Methodological Profile of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the novel amino acid, 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of unique cyclobutane-based amino acids in fields such as medicinal chemistry and drug discovery.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | d | 2H | -CH₂OH |

| ~2.8 | m | 1H | CH-CH₂OH |

| ~2.4 | m | 2H | Cyclobutane CH₂ (adjacent to C-NH₂) |

| ~2.1 | m | 2H | Cyclobutane CH₂ (adjacent to C-CH₂OH) |

Solvent: D₂O. The chemical shifts for the -NH₂ and -OH protons are typically not observed in D₂O due to proton exchange. The carboxylic acid proton (-COOH) would appear as a broad singlet at ~12 ppm in a non-aqueous solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~65 | -CH₂OH |

| ~60 | C-NH₂ |

| ~40 | CH-CH₂OH |

| ~30 | Cyclobutane CH₂ |

Solvent: D₂O

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine), O-H stretch (Alcohol) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | N-H bend (Amine) |

| ~1400 | Medium | O-H bend (Carboxylic Acid) |

| ~1050 | Strong | C-O stretch (Alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 146.0817 | [M+H]⁺ (Calculated for C₆H₁₂NO₃⁺) |

| 128.0711 | [M+H - H₂O]⁺ |

| 100.0762 | [M+H - COOH]⁺ |

| 83.0757 | [M+H - H₂O - COOH]⁺ |

Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterium oxide (D₂O) or DMSO-d₆

-

NMR tubes (5 mm)

-

Micropipettes

Procedure:

-

Dissolve approximately 5-10 mg of the amino acid sample in 0.6 mL of D₂O in a small vial.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Place 1-2 mg of the amino acid sample and approximately 100 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Materials:

-

This compound sample (1 mg)

-

Methanol or water (HPLC grade)

-

Formic acid

Procedure:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as a water/methanol mixture with 0.1% formic acid to promote ionization.

-

Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and determine its exact mass.

-

Use the exact mass to calculate the elemental formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthetic amino acid like this compound.

Caption: Workflow for the characterization of a novel amino acid.

Harnessing Conformational Rigidity: The Role of Constrained Amino Acids in Modern Peptidomimetic Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic application of natural peptides is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic breakdown and poor membrane permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic solution to these challenges. A cornerstone of modern peptidomimetic design is the incorporation of constrained amino acids. By reducing the conformational flexibility of the peptide backbone, these specialized building blocks enhance stability, improve receptor binding affinity, and increase bioavailability, paving the way for a new generation of peptide-based therapeutics.[1][3][4]

The Rationale for Conformational Constraint

Natural peptides in solution exist as a dynamic ensemble of various conformations. However, only a specific conformation, the "bioactive conformation," is responsible for binding to a biological target and eliciting a therapeutic effect.[1] The inherent flexibility of linear peptides means that a significant entropic penalty must be paid upon binding, as the peptide becomes locked into its bioactive shape.[5] This can lead to lower binding affinity.[5]

Constrained amino acids address this issue by pre-organizing the peptidomimetic into a conformation that is closer to the bioactive form.[1][4] This "locking" of the structure reduces the entropic cost of binding, often leading to a substantial increase in potency and target selectivity.[1][4] Furthermore, by restricting the peptide's ability to adopt the extended conformations often required by proteases, conformational constraint significantly enhances resistance to enzymatic degradation.[5][6]

Caption: Logical workflow of peptidomimetic design using constrained amino acids.

Classes of Constrained Amino Acids

A diverse array of constrained amino acids has been developed, each imparting unique structural limitations. The choice of which to use depends on the desired secondary structure and the specific interactions with the target.

-

N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen is a subtle yet powerful modification.[1][7] This substitution introduces steric hindrance that restricts backbone rotation, reduces the number of hydrogen bond donors, and can favor the formation of cis-amide bonds.[1][8] N-methylation is known to enhance proteolytic stability and improve cell permeability by increasing lipophilicity.[1][2][7]

-

α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group creates a quaternary center, severely restricting the conformational freedom around the Cα atom.[9][10][11] These amino acids, such as aminoisobutyric acid (Aib), are potent promoters of helical or extended conformations.[8][12] The specific conformation adopted can depend on the nature of the α-substituents.[9][13]

-

Cyclic Amino Acids and Proline Analogs: The cyclic nature of proline and its analogs introduces a rigid five-membered ring into the peptide backbone, effectively locking the φ (phi) dihedral angle. This makes them excellent for inducing turns and specific secondary structures.[14] Numerous synthetic proline analogs with varying ring sizes and substitutions have been developed to fine-tune the backbone geometry.[14]

-

Side-Chain to Backbone and Side-Chain to Side-Chain Cyclization: Creating a covalent bond between a side chain and the backbone, or between two side chains, is a highly effective method for inducing macrocyclization.[5][15] This can be achieved through various chemical strategies, such as forming lactam bridges, disulfide bonds, or using "stapling" techniques with all-hydrocarbon cross-links.[4][5][8] These macrocyclic structures can mimic protein secondary structures like α-helices and β-turns with high fidelity.[5][16]

Caption: Classification of commonly used constrained amino acids.

Quantitative Impact on Drug Properties

The incorporation of constrained amino acids leads to measurable improvements in the pharmacokinetic and pharmacodynamic profiles of peptidomimetics.

| Constraint Type | Parent Peptide | Peptidomimetic | Property Improved | Fold Improvement | Reference |

| α,α-Disubstituted | Calpain Inhibitor (with α-aminocyclopentane carboxylic acid) | Calpain Inhibitor (with α,α'-diethylglycine) | Potency (Ki) | >20-fold | [17] |

| α,α-Disubstituted | Calpain Inhibitor (with α-aminocyclopentane carboxylic acid) | Calpain Inhibitor (with α,α'-diethylglycine) | Selectivity vs. Cathepsin B | >35-fold | [17] |

| Cyclization (Head-to-Tail) | Rhesus theta defensin-1 (linear) | Rhesus theta defensin-1 (cyclic) | Antibacterial Activity | 3-fold | [18] |

| Cyclization (Hexapeptide) | Somatostatin | L-363,377 | Potency (Insulin Inhibition) | ~50-fold | [19] |

| N-Methylation | Growth Hormone-releasing tripeptide EP-51389 | Macrimorelin | Drug-likeness | Enabled Oral Delivery | [20] |

Experimental Protocols

A. Synthesis of a Peptidomimetic with an α,α-Disubstituted Amino Acid

This protocol outlines a general procedure for synthesizing a tripeptide alcohol containing an α,α-disubstituted amino acid at the P2 position, as adapted from studies on calpain inhibitors.[17]

-

Esterification of the Constrained Amino Acid:

-

Suspend the α,α-disubstituted amino acid (e.g., diethylglycine, 1 equivalent) in methanol (MeOH).

-

Cool the mixture to 0°C and add thionyl chloride (SOCl2) dropwise.

-

Reflux the mixture for 3-24 hours.

-

Remove the solvent in vacuo to yield the methyl ester of the constrained amino acid.

-

-

First Peptide Coupling:

-

Dissolve the constrained amino acid methyl ester (1 eq.), 3-phenylpropionic acid (1 eq.), 1-hydroxybenzotriazole (HOBT, 1 eq.), and N-methylmorpholine (NMM, 1 eq.) in anhydrous dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1 eq.) and stir the reaction at room temperature overnight.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with aqueous acid, base, and brine, then dry and concentrate to obtain the dipeptide ester.

-

-

Saponification:

-

Dissolve the dipeptide ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the dipeptide acid.

-

-

Second Peptide Coupling:

-

Couple the resulting dipeptide acid with an amino alcohol (e.g., L-phenylalaninol) using the same EDC/HOBT/NMM coupling procedure as in step 2.

-

Purify the final tripeptide alcohol product by column chromatography.

-

B. Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for building a peptide on a solid support using Fmoc chemistry.[21][22][23][24]

-

Resin Preparation:

-

Fmoc Deprotection:

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-30 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF (e.g., 4-6 times) to remove piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading), a coupling agent like HBTU (1.5-3 eq.), and HOBT (1.5-3 eq.) in DMF.

-

Add a base such as diisopropylethylamine (DIEA, 2-4 eq.).

-

Add this activation mixture to the resin.

-

Agitate for 1-2 hours or until a negative Kaiser test indicates completion.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Repeat Cycle:

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry.

-

Purify the peptide using reverse-phase HPLC.

-

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

The strategic incorporation of constrained amino acids is a powerful and proven approach in peptidomimetic drug design. By reducing conformational flexibility, these modifications directly address the primary liabilities of natural peptides, leading to compounds with enhanced potency, selectivity, stability, and bioavailability. The continued development of novel constrained amino acids and innovative cyclization strategies will further expand the toolkit available to medicinal chemists.[16][26][27] As our understanding of the complex interplay between conformation and biological activity deepens, the rational design of constrained peptidomimetics will undoubtedly play an increasingly critical role in the discovery of new therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 14. lifechemicals.com [lifechemicals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Peptidomimetics examples - Drug Design Org [drugdesign.org]

- 20. azolifesciences.com [azolifesciences.com]

- 21. rsc.org [rsc.org]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. biomatik.com [biomatik.com]

- 26. mdpi.com [mdpi.com]

- 27. discovery.researcher.life [discovery.researcher.life]

Unnatural Amino Acids in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into medicinal chemistry has revolutionized the field of drug discovery and development. By expanding the canonical 20-amino acid alphabet, UAAs offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides and proteins, address limitations of natural amino acids, and engineer novel biological functions. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of UAAs in modern drug development.

Introduction to Unnatural Amino Acids

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded in most organisms.[1] Their structures can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space for optimizing drug candidates.[2] The incorporation of UAAs can confer a range of desirable properties, including:

-

Enhanced Metabolic Stability: By introducing modifications that are resistant to proteolytic degradation, UAAs can significantly prolong the in vivo half-life of peptide-based drugs.[3][4]

-

Improved Binding Affinity and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to increased potency and reduced off-target effects.

-

Conformational Constraint: The incorporation of cyclic or sterically hindered UAAs can lock a peptide into a bioactive conformation, enhancing its activity.[5]

-

Novel Functionalities: UAAs can introduce unique chemical handles for bioconjugation, such as click chemistry handles, photo-crosslinkers, or fluorescent probes, enabling the development of antibody-drug conjugates (ADCs) and other advanced therapeutics.[2]

Data Presentation: Quantitative Impact of UAAs on Drug Properties

The strategic incorporation of UAAs has led to the development of numerous successful drugs with improved pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data for representative UAA-containing drugs, illustrating the tangible benefits of this approach.

Table 1: Pharmacokinetic Parameters of Selected UAA-Containing Drugs

| Drug (UAA) | Class | Cmax | AUC | T1/2 (half-life) | Clearance | Key UAA Contribution |

| Sitagliptin (β-amino acid derivative) | DPP-4 inhibitor | 950 nM[6] | 8.52 µM·hr[6] | 12.4 hours[6] | 388 mL/min[7] | Enhanced stability and oral bioavailability.[6] |

| Carfilzomib (Tetrapeptide epoxyketone) | Proteasome inhibitor | 1231–2077 ng/mL[8] | 145–241 ng·h/mL[8] | ≤ 1 hour[9] | 113–288 L/h[8] | Irreversible binding to the proteasome.[10] |

| Octreotide (D-amino acids, amino alcohol) | Somatostatin analog | - | - | ~1.7 hours | - | Increased metabolic stability compared to native somatostatin.[11] |

Table 2: In Vitro Efficacy of UAA-Containing Peptide Inhibitors

| Peptide/Drug | Target | IC50 Value | UAA Modification | Impact of UAA |

| R98FSY Nanobody | IL-23 | 5.9 pM[2] | Fluorosulfate-L-tyrosine (FSY) | ~60-fold higher potency than wild-type.[2] |

| Cyanidin 3-O-glucoside | DPP-4 | 81.05 ± 4.14 µM[12] | Flavonoid (non-amino acid inhibitor) | - |

| Antiviral Peptide (AVP) | HTLV Protease | 0.28 µM[1] | Not specified | - |

| MUC2 Peptide Analog | mAb 996 | 61 µmol/dm³[13] | D-amino acid substitutions | Retained antibody binding with increased enzymatic stability.[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, incorporation, and evaluation of UAA-containing peptides and proteins.

Synthesis of Unnatural Amino Acids

Protocol: Enzymatic Synthesis of L-tert-leucine

This protocol describes the asymmetric synthesis of L-tert-leucine from trimethylpyruvate using a coupled enzymatic system.[14][15]

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM trimethylpyruvate

-

Branched-chain aminotransferase (BCAT)

-

Aspartate aminotransferase (AspAT)

-

Pyruvate decarboxylase (PDC)

-

L-glutamate (as amino donor)

-

Appropriate buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Pyridoxal 5'-phosphate (PLP) as a cofactor.

-

-

-

Enzyme Coupling: The reaction utilizes a coupled enzyme system to drive the equilibrium towards product formation and overcome product inhibition.

-

BCAT catalyzes the transamination of trimethylpyruvate to L-tert-leucine, using L-glutamate as the amino donor and producing α-ketoglutarate.

-

AspAT and PDC are used to regenerate L-glutamate from α-ketoglutarate, thus shifting the equilibrium towards L-tert-leucine synthesis.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of L-tert-leucine using HPLC.

-

Purification: Upon completion, purify L-tert-leucine from the reaction mixture using techniques such as ion-exchange chromatography.

-

Analysis: Confirm the identity and enantiomeric purity of the final product using mass spectrometry and chiral HPLC.

Incorporation of Unnatural Amino Acids

Protocol: Site-Specific Incorporation of UAAs in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating a UAA at a specific site in a protein expressed in E. coli using the amber stop codon (UAG) suppression methodology.[10][16][17][18]

-

Plasmid Construction:

-

Construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired position for UAA incorporation. This is typically achieved through site-directed mutagenesis.

-

Construct a second plasmid (or incorporate into the same plasmid) that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The aaRS is engineered to specifically recognize and charge the UAA onto the suppressor tRNA, which has an anticodon that recognizes the UAG codon.

-

-

Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction:

-

Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.

-

When the cell culture reaches the mid-log phase (OD600 of ~0.6-0.8), add the UAA to the culture medium to a final concentration of 1-10 mM.

-

Induce protein expression by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Protein Expression and Harvest:

-

Continue to incubate the cells at an optimal temperature (e.g., 18-30°C) for a set period (e.g., 16-24 hours) to allow for protein expression.

-

Harvest the cells by centrifugation.

-

-

Protein Purification and Verification:

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Verify the successful incorporation of the UAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to confirm the expected mass of the full-length protein.

-

Evaluation of UAA-Containing Peptides

Protocol: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a UAA-containing peptide in plasma.[7][8][9][14][19]

-

Preparation:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

-

Thaw frozen plasma (e.g., human, rat, or mouse) at 37°C.

-

-

Incubation:

-

Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Reaction Quenching and Protein Precipitation:

-

Immediately stop the enzymatic degradation by adding a quenching solution (e.g., cold acetonitrile or trichloroacetic acid).

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated plasma proteins.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t1/2) of the peptide in plasma.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the use of unnatural amino acids in medicinal chemistry.

Conclusion

The integration of unnatural amino acids into medicinal chemistry has profoundly expanded the horizons of drug design and development. By providing tools to overcome the inherent limitations of natural peptides and proteins, UAAs have enabled the creation of more stable, potent, and targeted therapeutics. The continued development of novel UAA structures, along with more efficient and versatile incorporation methodologies, promises to further accelerate the discovery of innovative medicines for a wide range of diseases. This guide serves as a foundational resource for researchers and scientists to navigate the exciting and rapidly evolving landscape of unnatural amino acids in drug discovery.

References

- 1. AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Drug Discovery Software [dotmatics.com]

- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma Stability Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

In-depth Technical Guide: 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic Acid (CAS 116823-32-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid, identified by CAS number 116823-32-6, is a cyclic non-proteinogenic amino acid. This compound exists as cis and trans stereoisomers, which are crucial structural motifs in medicinal chemistry. Its rigid cyclobutane core imparts conformational constraints, a desirable feature in the design of pharmacologically active molecules. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties and its potential, though not yet extensively documented, role as a modulator of metabotropic glutamate receptors (mGluRs).

Chemical and Physical Properties

The fundamental physicochemical properties of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid are summarized in the table below. It is important to note that some of the physical properties are calculated estimates and may vary from experimentally determined values.

| Property | Value | Reference |

| CAS Number | 116823-32-6 | |

| IUPAC Name | 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |

| Synonyms | cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid, trans-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid | [1] |

| Molecular Formula | C6H11NO3 | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Density (calculated) | 1.3±0.1 g/cm³ | [1] |

| Boiling Point (calculated) | 326.2±17.0 °C at 760 mmHg | [1] |

| Flash Point (calculated) | 151.1±20.9 °C | [1] |

Synthesis

Caption: Hypothetical synthesis of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid.

Biological Activity and Potential Applications

While specific biological data for CAS 116823-32-6 is scarce in published literature, its structural similarity to other cyclic amino acids suggests potential activity as a ligand for metabotropic glutamate receptors (mGluRs). mGluRs are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability in the central nervous system. They are validated therapeutic targets for a range of neurological and psychiatric disorders.

The constrained cyclobutane ring of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid could offer selectivity for specific mGluR subtypes. The amino acid and hydroxymethyl functionalities provide key interaction points for receptor binding. It is plausible that this compound serves as a valuable intermediate for the synthesis of more complex mGluR modulators.

Signaling Pathways of Metabotropic Glutamate Receptors

Given the potential interaction of this compound with mGluRs, it is relevant to understand the signaling pathways associated with these receptors. mGluRs are broadly classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.

Caption: Simplified signaling pathways of metabotropic glutamate receptors.

Group I mGluRs (mGluR1 and mGluR5) couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Future Research Directions

The limited publicly available data on 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid highlights a clear need for further investigation. Future research should focus on:

-

Stereoselective Synthesis: Development and publication of robust, stereoselective synthetic routes for both the cis and trans isomers.

-

Pharmacological Characterization: In vitro and in vivo studies to determine the binding affinity and functional activity of each isomer at the different mGluR subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the key structural features required for potent and selective mGluR modulation.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of these compounds to evaluate their therapeutic potential.

Conclusion

1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid (CAS 116823-32-6) represents an intriguing, yet understudied, chemical entity. Its structural features suggest its potential as a scaffold for the development of novel modulators of metabotropic glutamate receptors. While the current body of literature is sparse, this guide provides a foundational understanding of its chemical properties and the biological context in which it may be active. Further dedicated research is essential to unlock the full therapeutic potential of this and related cyclobutane amino acids.

References

Stereochemistry of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid isomers. Cyclobutane amino acids are a significant class of conformationally constrained building blocks used in drug discovery and development.[1] The spatial arrangement of substituents on the cyclobutane ring profoundly influences their biological activity, making a thorough understanding of their stereochemistry essential. This document outlines the synthesis, separation, and structural characterization of the cis and trans diastereomers and their respective enantiomers.

Introduction to Stereoisomers

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The cis isomer has the amino and hydroxymethyl groups on the same face of the cyclobutane ring, while the trans isomer has them on opposite faces. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

Caption: Relationship between the stereoisomers.

Synthesis and Separation of Isomers

The synthesis of this compound isomers typically involves the construction of the cyclobutane ring followed by functional group manipulations. Stereocontrol can be achieved through various strategies, including diastereoselective reactions and chiral resolutions.

A general workflow for obtaining the individual stereoisomers is depicted below. This process often starts with a racemic mixture of diastereomers, which are then separated. Subsequently, the enantiomers of each diastereomer are resolved.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Diastereomer Separation by Column Chromatography

A mixture of cis and trans isomers can be separated using silica gel column chromatography. The difference in polarity between the diastereomers allows for their differential elution.

-

Slurry Preparation: A slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture) is prepared and packed into a glass column.

-

Sample Loading: The crude mixture of isomers, dissolved in a minimal amount of the eluent, is loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the separated isomers.

-

Solvent Evaporation: The solvent is removed from the combined fractions of each isomer under reduced pressure to yield the pure diastereomers.

Protocol 2: Enantiomeric Resolution by Chiral HPLC

The enantiomers of the separated cis and trans isomers can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

-

Column Selection: A suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is chosen.[2]

-

Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is prepared.[2]

-

Sample Preparation: The racemic diastereomer is dissolved in the mobile phase.

-

Injection and Separation: The sample is injected onto the HPLC system, and the enantiomers are separated based on their differential interaction with the CSP.

-

Detection and Quantification: The eluted enantiomers are detected using a UV detector, and the enantiomeric excess (% ee) is determined by integrating the peak areas.

Structural Characterization and Data

The stereochemistry of the isomers is unequivocally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

| Proton | cis-Isomer (Expected) | trans-Isomer (Expected) |

| C2-H, C4-H (axial) | 2.0 - 2.4 | 2.2 - 2.6 |

| C2-H, C4-H (equatorial) | 1.8 - 2.2 | 1.9 - 2.3 |

| C3-H | 3.8 - 4.2 | 3.6 - 4.0 |

| CH₂OH | 3.5 - 3.9 | 3.4 - 3.8 |

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

| Carbon | cis-Isomer (Expected) | trans-Isomer (Expected) |

| C1 | 58 - 62 | 59 - 63 |

| C2, C4 | 30 - 35 | 32 - 37 |

| C3 | 35 - 40 | 33 - 38 |

| CH₂OH | 60 - 65 | 61 - 66 |

| COOH | 175 - 180 | 176 - 181 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique allows for the unambiguous assignment of the cis and trans configurations and the (R/S) designation for each stereocenter. While a crystal structure for the parent compound is not publicly available, analysis of related structures provides insight into the expected conformations.[4] The cyclobutane ring is typically puckered, and the substituents can adopt pseudo-axial or pseudo-equatorial positions.

Biological Significance and Signaling Pathways

The stereochemistry of cyclobutane amino acids plays a critical role in their biological activity. Different isomers can exhibit distinct pharmacological profiles due to the specific three-dimensional arrangement of their functional groups, which dictates their interaction with biological targets such as enzymes and receptors. For instance, the relative orientation of the amino and carboxyl groups, as well as the hydroxymethyl moiety, will influence binding affinity and efficacy.